molecular formula C17H16N2O4 B2404971 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide CAS No. 300815-66-1

2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide

Cat. No.: B2404971
CAS No.: 300815-66-1
M. Wt: 312.325
InChI Key: GUGVWOLPOPTEEA-UHFFFAOYSA-N
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Description

This compound features a benzo[de]isoquinoline-1,3-dione core conjugated to an acetamide group bearing a 3-hydroxypropyl substituent.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-9-3-8-18-14(21)10-19-16(22)12-6-1-4-11-5-2-7-13(15(11)12)17(19)23/h1-2,4-7,20H,3,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVWOLPOPTEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide typically involves the reaction of a benzoisoquinoline derivative with an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 3-hydroxypropyl group distinguishes it from analogs with differing substituents (Table 1). For example:

  • Compound 5a (): Contains a chloroethyl group, increasing lipophilicity and reactivity for nucleophilic substitution .
  • Compound 14 (): Features an azidopropyl group, enabling click chemistry applications but requiring careful handling due to photolability .

Table 1. Key Structural and Physical Comparisons

Compound Name Molecular Formula Substituent(s) Physical State Notable Properties
Target Compound C₁₈H₁₆N₂O₄ 3-hydroxypropyl Solid (assumed) Hydrophilic, H-bond donor/acceptor
N-[2-(1,3-Dioxo…propyl]-5a C₁₇H₁₇ClN₂O₂ Chloroethyl Pale yellow solid Lipophilic, reactive chloride
Compound 14 C₂₁H₁₈N₄O₃ Azidopropyl Solid (mp 216°C) Photoactive, click chemistry utility
Elinafide C₃₁H₂₈N₄O₄ Propylenediamine-linked Solid High MW, DNA-binding potential

Spectroscopic and Analytical Characterization

All compounds discussed were validated via:

  • NMR Spectroscopy : Distinct signals for substituents (e.g., δ 10.50 ppm for aldehyde protons in ; δ 5.36 ppm for methylene in hydroxypropyl analogs) .
  • Mass Spectrometry : HRMS confirmed molecular weights (e.g., m/z 344.9 for ; M+1 at 515 for ) .
  • Chromatography: Purification relied on silica gel columns with gradients like cyclohexane/ethyl acetate () or methanol/chloroform () .

Biological Activity

The compound 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide is a derivative of benzo[de]isoquinoline and has garnered attention due to its potential biological activities, particularly as a lipoxygenase (LOX) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃N₃O₄
  • CAS Number : 85342-62-7

Lipoxygenase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on lipoxygenase enzymes. LOXs are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators.

Research Findings :
A study evaluated various derivatives of benzo[de]isoquinoline for their ability to inhibit LOX activity. The synthesized compounds demonstrated significant inhibitory potency towards 15-LOX, particularly in nanomolar concentrations, indicating their potential as anti-inflammatory agents and in cancer therapy due to the role of 15-LOX in neoplastic diseases .

Anticancer Potential

The compound's anticancer properties have been highlighted in several studies. The inhibition of LOX enzymes is linked to reduced tumor growth and metastasis in various cancer models. For instance, derivatives similar to this compound have shown promising results in preclinical trials targeting breast and colon cancer cells .

Case Studies

StudyFindings
Synthesis and Evaluation (2016) The compound exhibited remarkable inhibitory activity against 15-LOX with IC50 values in the low nanomolar range. This suggests a strong potential for development as a therapeutic agent in inflammatory diseases and cancer .
Crystal Structure Analysis (2022) The crystal structure provided insights into the molecular interactions that facilitate LOX inhibition. The structural data indicated optimal binding conformations that enhance biological activity .

The mechanism through which this compound exerts its biological effects primarily involves the competitive inhibition of LOX enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators such as leukotrienes.

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